molecular formula C14H20N2 B5840008 1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE

1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE

Cat. No.: B5840008
M. Wt: 216.32 g/mol
InChI Key: NEJFNGKIXQNCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science

Preparation Methods

The synthesis of 1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactions. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The introduction of the ethyl and ethylpropyl groups can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzimidazole ring are replaced by other groups using reagents like halogens or nitro compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in medications targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole: The parent compound with no substituents, used as a reference for studying the effects of different substituents on biological activity.

    2-Methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position, known for its antifungal properties.

    5,6-Dimethyl-1H-benzimidazole: A compound with methyl groups at the 5 and 6 positions, used in the synthesis of vitamin B12 analogs.

    1-Ethyl-2-methyl-1H-benzimidazole: A similar compound with an ethyl and a methyl group, used in various chemical and biological studies.

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-ethyl-2-pentan-3-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-4-11(5-2)14-15-12-9-7-8-10-13(12)16(14)6-3/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJFNGKIXQNCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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